molecular formula C16H16O B8164500 2-(Benzyloxy)-1-methyl-3-vinylbenzene

2-(Benzyloxy)-1-methyl-3-vinylbenzene

Cat. No.: B8164500
M. Wt: 224.30 g/mol
InChI Key: PVAUDLDDWQWRDW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methyl-3-vinylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-methyl-3-vinylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acid derivatives, while reduction of the vinyl group results in ethyl-substituted benzene derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-methyl-3-vinylbenzene is unique due to its combination of a benzyloxy group, a methyl group, and a vinyl group on the benzene ring

Properties

IUPAC Name

1-ethenyl-3-methyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-15-11-7-8-13(2)16(15)17-12-14-9-5-4-6-10-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAUDLDDWQWRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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